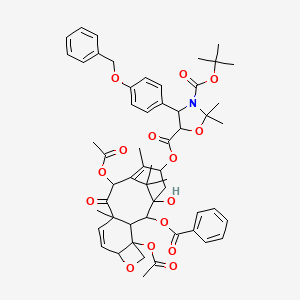
N-Desbenzoyl-N-tert-butoxycarbonyl-N,O-isopropylidene-3'-p-O-benzyl-6,7-dehydroPaclitaxel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Desbenzoyl-N-tert-butoxycarbonyl-N,O-isopropylidene-3’-p-O-benzyl-6,7-dehydroPaclitaxel is a complex chemical compound with significant applications in the field of medicinal chemistry. It is a derivative of Paclitaxel, a well-known anti-cancer drug, and is characterized by its unique structural modifications that enhance its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desbenzoyl-N-tert-butoxycarbonyl-N,O-isopropylidene-3’-p-O-benzyl-6,7-dehydroPaclitaxel involves multiple steps, starting from the parent compound Paclitaxel. The process typically includes:
Desbenzoylation: Removal of the benzoyl group from Paclitaxel.
tert-Butoxycarbonyl Protection: Introduction of the tert-butoxycarbonyl group to protect the amine functionality.
Isopropylidene Formation: Formation of the isopropylidene group to protect the hydroxyl groups.
Benzylation: Introduction of the benzyl group at the 3’-position.
Dehydrogenation: Introduction of a double bond at the 6,7-position.
These reactions are carried out under specific conditions, often involving the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-Desbenzoyl-N-tert-butoxycarbonyl-N,O-isopropylidene-3’-p-O-benzyl-6,7-dehydroPaclitaxel undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of functional groups with other groups to form substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound. These derivatives often exhibit enhanced or modified pharmacological properties, making them valuable for further research and development.
Scientific Research Applications
N-Desbenzoyl-N-tert-butoxycarbonyl-N,O-isopropylidene-3’-p-O-benzyl-6,7-dehydroPaclitaxel has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of novel compounds with potential therapeutic applications.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its anti-cancer properties and potential use in chemotherapy.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of N-Desbenzoyl-N-tert-butoxycarbonyl-N,O-isopropylidene-3’-p-O-benzyl-6,7-dehydroPaclitaxel involves its interaction with microtubules, similar to Paclitaxel. It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This disrupts the normal function of microtubules in cell division, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Paclitaxel: The parent compound, widely used in cancer treatment.
Docetaxel: A similar compound with modifications that enhance its solubility and efficacy.
Cabazitaxel: Another derivative with improved activity against resistant cancer cells.
Uniqueness
N-Desbenzoyl-N-tert-butoxycarbonyl-N,O-isopropylidene-3’-p-O-benzyl-6,7-dehydroPaclitaxel is unique due to its specific structural modifications, which enhance its pharmacological properties and make it a valuable compound for further research and development .
Properties
Molecular Formula |
C55H63NO15 |
|---|---|
Molecular Weight |
978.1 g/mol |
IUPAC Name |
3-O-tert-butyl 5-O-(4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadeca-8,13-dien-15-yl) 2,2-dimethyl-4-(4-phenylmethoxyphenyl)-1,3-oxazolidine-3,5-dicarboxylate |
InChI |
InChI=1S/C55H63NO15/c1-31-38(67-48(61)43-41(56(52(9,10)70-43)49(62)71-50(4,5)6)35-22-24-37(25-23-35)64-29-34-18-14-12-15-19-34)28-55(63)46(68-47(60)36-20-16-13-17-21-36)44-53(11,27-26-39-54(44,30-65-39)69-33(3)58)45(59)42(66-32(2)57)40(31)51(55,7)8/h12-27,38-39,41-44,46,63H,28-30H2,1-11H3 |
InChI Key |
LVMZFPJXYIMMNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(C(=O)C3(C=CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5C(N(C(O5)(C)C)C(=O)OC(C)(C)C)C6=CC=C(C=C6)OCC7=CC=CC=C7)O)OC(=O)C8=CC=CC=C8)(CO4)OC(=O)C)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


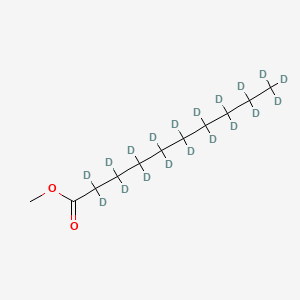
![Pyrido[2,3-d]pyrimidine, 2-chloro-5,6,7,8-tetrahydro-](/img/structure/B15125778.png)
![3-[5-[2-[2-methoxyethyl(methyl)amino]ethoxy]-1H-indol-2-yl]-3H-quinolin-2-one](/img/structure/B15125787.png)
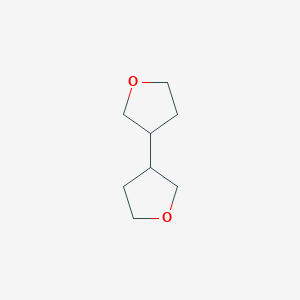
![[2-(6-Fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B15125800.png)
![Sodium [2S-[2alpha,5alpha,6beta(S*)]]-6-(azidophenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B15125801.png)
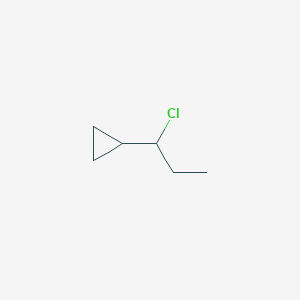
![Tert-butyl-dimethyl-[(1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl)oxy]silane](/img/structure/B15125806.png)
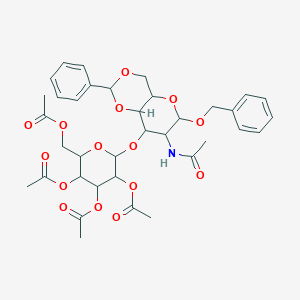

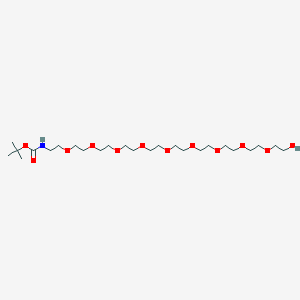
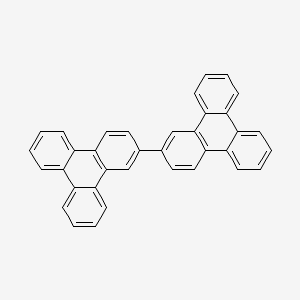

![Tetrahydro-2-[(2S)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran](/img/structure/B15125852.png)
